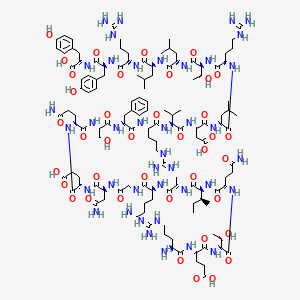
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate, also known as EAFP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. EAFP has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. Specifically, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been found to have antioxidant and anti-inflammatory effects. Additionally, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 6-amino-2-formylpyrimidine-4-carboxylate in lab experiments is its low toxicity. Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may be more toxic. Additionally, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is relatively easy to synthesize, making it a cost-effective option for researchers.
However, there are also limitations to using Ethyl 6-amino-2-formylpyrimidine-4-carboxylate in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several potential future directions for research involving Ethyl 6-amino-2-formylpyrimidine-4-carboxylate. One area of research is in the development of new cancer therapies. Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has shown promise in inhibiting the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment in vivo.
Another potential area of research is in the development of new antibiotics. Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics to combat drug-resistant infections.
Finally, further research is needed to fully understand the mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate. By understanding how Ethyl 6-amino-2-formylpyrimidine-4-carboxylate works at the molecular level, researchers may be able to develop more effective treatments for a variety of diseases.
Conclusion:
In conclusion, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is a promising compound for use in scientific research. Its low toxicity and potential applications in cancer treatment, antibiotic development, and neuroprotection make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate and to determine its potential in various areas of scientific research.
Métodos De Síntesis
The synthesis of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate involves the condensation of ethyl cyanoacetate, guanidine carbonate, and formaldehyde. This reaction results in the formation of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate, which can be purified using various techniques such as recrystallization or column chromatography. The yield of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate can vary depending on the specific synthesis method used.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to have various applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, Ethyl 6-amino-2-formylpyrimidine-4-carboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
ethyl 6-amino-2-formylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJRUNCJJOMHDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)



